LCZ-696 - 936623-90-4

LCZ-696

Catalog Number: EVT-272835
CAS Number: 936623-90-4
Molecular Formula: C96H120N12Na6O21
Molecular Weight: 931 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LCZ-696 is a first-in-class angiotensin receptor neprilysin inhibitor (ARNI) utilized in scientific research to investigate its potential cardioprotective effects. [, , ] It is classified as a complex supramolecular structure, encompassing a molecule of Valsartan and a molecule of the neprilysin inhibitor prodrug AHU377 (also known as Sacubitril). [, ] This unique combination allows LCZ-696 to simultaneously inhibit the renin-angiotensin-aldosterone system (RAAS) and enhance the activity of natriuretic peptides (NPs) by preventing their degradation by neprilysin. [, , ] LCZ-696 has been studied extensively in pre-clinical models, particularly in the context of cardiovascular diseases, including heart failure and hypertension. [, , , ]

Mechanism of Action

LCZ-696 exerts its effects through the dual inhibition of the RAAS and neprilysin. [, , ] Valsartan, an angiotensin II receptor blocker, inhibits the binding of angiotensin II to its receptor, thereby preventing vasoconstriction and aldosterone release. [, ] Sacubitril, a neprilysin inhibitor, prevents the degradation of NPs, leading to increased levels of circulating NPs. [, ] NPs, particularly atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), promote vasodilation, natriuresis, and diuresis, counteracting the detrimental effects of RAAS activation. [, ] The combined actions of Valsartan and Sacubitril result in a synergistic effect, leading to improved cardiovascular function and potentially mitigating heart failure progression. [, , ]

Applications
  • Cardioprotection in Doxorubicin-Induced Cardiotoxicity: Research has demonstrated LCZ-696's ability to mitigate doxorubicin-induced cardiotoxicity in preclinical models. Studies indicate that LCZ-696 improves cardiac function parameters like ejection fraction and longitudinal strain, reduces the expression of inflammatory markers, and decreases the levels of pro-inflammatory cytokines in doxorubicin-treated mice. [, , , , , ]
  • Mitigation of Cardiac Remodeling and Dysfunction After Myocardial Infarction: Studies show that LCZ-696 attenuates left ventricular remodeling and improves cardiac function in rats after myocardial infarction. This effect is attributed to the drug's ability to reduce cardiac fibrosis and hypertrophy. [, , ]
  • Protection Against Vascular Remodeling in Experimental Pulmonary Hypertension: Research suggests that LCZ-696, as an add-on therapy to Bosentan, exhibits additive protective effects against vascular remodeling in rats with pulmonary hypertension. The combination therapy reduces pulmonary pressures, vascular remodeling, and right ventricular hypertrophy and fibrosis. []
  • Attenuation of Renal Fibrosis and Glomerular Injury in Salt-Sensitive Hypertension: A study using angiotensin 1 receptor knockout mice indicates that LCZ-696 attenuates renal fibrosis and glomerular injury in a salt-sensitive hypertension model. This protective effect is attributed to the suppression of TGF-beta derived from myofibroblasts and increased ANP/BNP levels. []

Valsartan

Relevance: Valsartan is one of the two active components of LCZ-696. [] LCZ-696 combines valsartan with sacubitril to achieve a synergistic effect in treating heart failure. While valsartan blocks the harmful effects of angiotensin II, sacubitril enhances the beneficial effects of natriuretic peptides. [, ] The combination of these two mechanisms in LCZ-696 has been shown to be more effective than valsartan alone in improving cardiac function and reducing heart failure-related events. [, ]

Sacubitril

Relevance: Sacubitril is the other active component of LCZ-696, working alongside valsartan to enhance the therapeutic benefits. [] By inhibiting neprilysin, sacubitril increases the levels of natriuretic peptides, thereby promoting their beneficial effects in counteracting the harmful effects of the renin-angiotensin-aldosterone system (RAAS). [] This dual inhibition approach of LCZ-696, targeting both RAAS and neprilysin, distinguishes it from valsartan alone and provides a more comprehensive treatment strategy for heart failure. []

LBQ657

Compound Description: LBQ657 is the active metabolite of sacubitril. It directly inhibits neprilysin, leading to an increase in the levels and activity of natriuretic peptides. This contributes to vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis. []

Relevance: LBQ657 is the active form of sacubitril, a crucial component of LCZ-696. Its direct inhibition of neprilysin enhances the therapeutic effect of LCZ-696 by increasing the levels of beneficial natriuretic peptides. [] This highlights the importance of neprilysin inhibition in LCZ-696's mechanism of action for treating heart failure.

Enalapril

Relevance: Enalapril serves as a vital comparator drug in several studies investigating the efficacy and safety of LCZ-696. In the landmark PARADIGM-HF trial, LCZ-696 demonstrated superior outcomes compared to enalapril in reducing cardiovascular death, all-cause death, and hospitalization for heart failure in patients with heart failure with reduced ejection fraction (HFrEF). [, , ] These findings contributed significantly to establishing LCZ-696 as a new standard of care in HFrEF management, surpassing the effectiveness of traditional ACE inhibitors like enalapril.

Doxorubicin

Relevance: Numerous studies referenced in the provided papers explore the potential cardioprotective effects of LCZ-696 against doxorubicin-induced cardiotoxicity. [, , , , , , ] These investigations highlight the potential of LCZ-696 to mitigate the adverse cardiovascular effects of doxorubicin, a significant concern in cancer patients.

Trastuzumab

Relevance: The combination of doxorubicin and trastuzumab is known to increase the risk of cardiotoxicity in breast cancer patients. [] Research suggests that LCZ-696 may offer cardioprotective effects against the cardiotoxic effects of both these agents. [] This underscores the potential role of LCZ-696 in mitigating the combined cardiotoxic effects of these commonly used cancer therapies.

Dapagliflozin

Relevance: Some studies have investigated the combined effect of dapagliflozin and LCZ-696 in protecting against doxorubicin and trastuzumab-induced cardiotoxicity. [] The results suggest potential additive or synergistic cardioprotective effects when these drugs are used together, highlighting a possible therapeutic strategy for mitigating cardiotoxicity in cancer patients.

Properties

CAS Number

936623-90-4

Product Name

LCZ696 (Valsarta + sacubitril)

IUPAC Name

trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate;hydrate

Molecular Formula

C96H120N12Na6O21

Molecular Weight

931 g/mol

InChI

InChI=1S/C24H29N5O3.C24H29NO5.3Na.H2O/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;;;;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);;;;1H2/q;;3*+1;/p-3/t22-;17-,21+;;;;/m01..../s1

InChI Key

UOLUPHRXIRFONO-JOYYXRJNSA-K

SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.[Na+].[Na+].[Na+]

Solubility

Soluble in DMSO (100mg/mL) and water (50mg/mL)

Synonyms

LCZ696; LCZ-696; LCZ 696. valsartan / sacubitril (1:1). Brand name: Entresto.

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.[Na+].[Na+].[Na+]

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.